4-(azidomethyl)-N,N-dimethylbenzamide
Overview
Description
4-(Azidomethyl)-N,N-dimethylbenzamide is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azidomethyl)-N,N-dimethylbenzamide typically involves the introduction of the azido group to a benzamide precursor. One common method is the nucleophilic substitution reaction where a halomethylbenzamide reacts with sodium azide (NaN₃) under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for introducing the azido group.
Dimethylformamide (DMF): Common solvent for nucleophilic substitution reactions.
Hydrogen Gas (H₂) and Catalysts: Used for reduction reactions.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction of the azido group.
Scientific Research Applications
4-(Azidomethyl)-N,N-dimethylbenzamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Used in the functionalization of materials, such as carbon nanostructures, to enhance their properties.
Mechanism of Action
The mechanism of action of 4-(azidomethyl)-N,N-dimethylbenzamide largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a dipole, reacting with dipolarophiles to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 4-(Azidomethyl)benzonitrile
- 4-(Azidomethyl)-2-butyl-5-chloro-1H-imidazole
- 5-[4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl]-1H-tetrazole
Uniqueness
4-(Azidomethyl)-N,N-dimethylbenzamide is unique due to its specific structure, which combines an azido group with a benzamide moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and other applications.
Biological Activity
4-(Azidomethyl)-N,N-dimethylbenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The azide functional group is known for its reactivity, which can be leveraged in various bioactive compounds. This article reviews the current understanding of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of N,N-dimethylbenzamide with sodium azide under controlled conditions. This reaction can be facilitated through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) method, which is a common approach to introduce azide groups into organic molecules .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The azide group can undergo click chemistry reactions, making it a versatile building block for drug development. Research indicates that compounds containing azide functionalities can modulate enzyme activities and influence signaling pathways.
Enzyme Inhibition
Studies have shown that related compounds with similar structural motifs exhibit inhibitory effects on specific enzymes. For instance, benzamide derivatives have been evaluated for their ability to inhibit 15-prostaglandin dehydrogenase (15-PGDH), an enzyme involved in prostaglandin metabolism. Such inhibition can lead to increased levels of prostaglandins, which play critical roles in inflammation and pain signaling .
Biological Activity Data
The biological activity of this compound has been assessed through various in vitro and in vivo studies. Below is a summary table highlighting key findings from recent research:
Case Studies
- Inflammation Models : In a study examining the effects of benzamide derivatives on inflammatory responses, compounds similar to this compound were shown to reduce pro-inflammatory cytokine levels in cell culture models. This suggests a potential application in treating inflammatory diseases.
- Neuroprotective Effects : Another case study investigated the neuroprotective properties of related azide-containing compounds. These studies indicated that such compounds could enhance cognitive function by modulating cholinergic signaling pathways, thereby supporting their use in neurodegenerative conditions like Alzheimer's disease .
Properties
IUPAC Name |
4-(azidomethyl)-N,N-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-14(2)10(15)9-5-3-8(4-6-9)7-12-13-11/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTYOXLGUBPRRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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